4-Bromo-2,6-diisopropylphenol

Glycine Receptor Spinal Neuron Tonic Inhibition

Standard propofol analogs lack selectivity for glycine receptors over GABA_A. This brominated derivative solves that gap. - **Selective glycinergic activation**: Induces strychnine-sensitive tonic inhibition without GABA_A phasic effects (EC50 GABAA: 4-7 μM, identical to propofol). - **Ion channel comparator**: Optimized van der Waals radius & electronegativity for NaV1.4 state-dependence studies. - **Bulk supply**: Available for preclinical pain & motor disorder research. Reliable global shipping.

Molecular Formula C12H17BrO
Molecular Weight 257.171
CAS No. 2432-03-3; 5122-82-7
Cat. No. B2506331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,6-diisopropylphenol
CAS2432-03-3; 5122-82-7
Molecular FormulaC12H17BrO
Molecular Weight257.171
Structural Identifiers
SMILESCC(C)C1=CC(=CC(=C1O)C(C)C)Br
InChIInChI=1S/C12H17BrO/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3
InChIKeyQNJVELOLCDKQBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromopropofol: Chemical Identity and Sourcing


4-Bromo-2,6-diisopropylphenol (CAS 2432-03-3; 5122-82-7), also known as 4-bromopropofol, is a halogenated derivative of the intravenous anesthetic propofol (2,6-diisopropylphenol). The compound is characterized by a bromine atom at the para position of the phenolic ring, with two isopropyl groups retaining the ortho substitution pattern critical for GABAergic activity. This specific halogenation preserves the core propofol scaffold while introducing distinct pharmacodynamic properties, making it a valuable tool compound for investigating glycinergic and ion channel mechanisms [1][2].

4-Bromopropofol: Irreplaceable Selectivity


Substitution among propofol analogs is not viable due to divergent pharmacological profiles arising from halogen-dependent steric and electronic effects. While propofol is a potent, non-selective GABA_A receptor modulator, 4-bromopropofol demonstrates a unique ability to activate glycine receptors and block sodium channels with distinct potency and state-dependence profiles relative to its 4-chloro, 4-fluoro, and 4-iodo congeners. The bromine atom at the 4-position confers an optimal balance of lipophilicity and van der Waals radius that translates into a quantifiable, assay-specific differentiation—making bulk procurement of a generic 'halogenated propofol' analytically and functionally unsound [1][2].

4-Bromopropofol: Comparative Evidence


Selective Glycine Receptor Activation

In a direct head-to-head comparison using murine spinal tissue cultures, 4-bromopropofol (50 nM) reduced ventral horn neuron action potential firing by approximately 30% relative to sham control. In the same assay, 50 nM propofol did not decrease action potential firing, demonstrating no glycinergic activation. The 4-bromopropofol effect was abolished by the glycine receptor antagonist strychnine (1 μM), confirming a glycine receptor-mediated mechanism [1].

Glycine Receptor Spinal Neuron Tonic Inhibition

Sodium Channel Blockade: Intermediate Potency

4-Bromopropofol exhibits an intermediate half-maximal blocking concentration (EC50) for resting sodium channels (NaV1.4) compared to its 4-iodo and 4-chloro analogs. The EC50 for 4-bromopropofol was 3.9 μM, which is 1.7-fold lower potency than 4-iodopropofol (2.3 μM) but 2.9-fold higher potency than 4-chloropropofol (11.3 μM) [1]. For inactivated channel states, the estimated concentration for half-maximum effect (ECI50) followed a different rank order, with values of 312 nM for 4-bromopropofol, 81 nM for 4-iodopropofol, and 227 nM for 4-chloropropofol [2].

Sodium Channel NaV1.4 Ion Channel Pharmacology

GABAA Receptor Modulation: Equipotent to Propofol

At recombinant human α1β3γ2L GABAA receptors, 4-bromopropofol displayed an EC50 for potentiation in the range of 4–7 μM, which was essentially identical to propofol, 4-chloropropofol, and 4-fluoropropofol. In a Xenopus tadpole loss-of-righting assay (a behavioral proxy for loss of consciousness), the EC50 for 4-bromopropofol fell within the range of 0.35–0.87 μM, indistinguishable from the other three compounds [1]. This demonstrates that 4-halogenation does not compromise GABAA receptor modulatory efficacy.

GABAA Receptor Anesthesia Electrophysiology

4-Bromopropofol: Key Research Applications


Selective Glycine Receptor Activation in Spinal Cord Studies

For preclinical studies on spinal glycinergic transmission in pain and motor disorders, 4-bromopropofol offers a unique, validated tool to induce strychnine-sensitive tonic inhibition without concomitant GABAA-mediated phasic effects, a selectivity profile not achievable with propofol [1].

SAR Studies on Halogenated Propofol Analogues

In medicinal chemistry campaigns targeting sodium channel blockade or glycinergic modulation, 4-bromopropofol serves as an essential comparator to establish the contribution of bromine's van der Waals radius and electronegativity to potency at NaV1.4 and glycine receptors, bridging the gap between 4-fluoro, 4-chloro, and 4-iodo congeners [1][2].

Dual GABAA-Glycine Receptor Modulation

When experimental protocols require simultaneous modulation of both receptor classes while preserving native GABAA potency, 4-bromopropofol is the agent of choice; it maintains EC50 values for α1β3γ2L GABAA receptors identical to propofol (4–7 μM) while adding glycine receptor activation [1].

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